Cas no 1035271-00-1 (4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester)

4-(3,5-Dimethyl-1-piperazinyl)-Benzoic acid methyl ester is a synthetic intermediate with potential applications in pharmaceutical and organic synthesis. The compound features a benzoate ester core functionalized with a 3,5-dimethylpiperazine moiety, offering a balance of lipophilicity and reactivity. Its structural characteristics make it useful for further derivatization, particularly in the development of bioactive molecules. The methyl ester group enhances solubility in organic solvents, facilitating purification and handling. The dimethylpiperazine substituent may contribute to improved metabolic stability in drug candidates. This compound is typically employed in research settings for exploring structure-activity relationships in medicinal chemistry. Proper handling under controlled conditions is recommended due to its synthetic nature.
4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester structure
1035271-00-1 structure
Product Name:4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester
CAS No:1035271-00-1
MF:C14H20N2O2
MW:248.320803642273
MDL:MFCD29070681
CID:1097005
PubChem ID:57440402
Update Time:2025-05-23

4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester
    • Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate
    • UMLDOXCNVOGXDS-UHFFFAOYSA-N
    • Benzoicacid,4-(3,5-dimethyl-1-piperazinyl)-,methylester
    • Benzoic acid, 4-(3,5-dimethyl-1-piperazinyl)-, methyl ester
    • SCHEMBL64018
    • 1035271-00-1
    • MDL: MFCD29070681
    • Inchi: 1S/C14H20N2O2/c1-10-8-16(9-11(2)15-10)13-6-4-12(5-7-13)14(17)18-3/h4-7,10-11,15H,8-9H2,1-3H3
    • InChI Key: UMLDOXCNVOGXDS-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC(=CC=1)N1CC(C)NC(C)C1)=O

Computed Properties

  • Exact Mass: 248.152477885g/mol
  • Monoisotopic Mass: 248.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.6Ų

4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester

Research Briefing on 4-(3,5-dimethyl-1-piperazinyl)-Benzoic Acid Methyl Ester (CAS: 1035271-00-1)

This research briefing provides an overview of the latest developments and findings related to the compound 4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester (CAS: 1035271-00-1). This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. The briefing synthesizes recent studies, highlighting key findings, methodologies, and implications for future research.

The compound 4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester is a derivative of benzoic acid, featuring a piperazine moiety with dimethyl substitutions at the 3 and 5 positions. This structural configuration is of particular interest due to its potential to interact with biological targets, such as enzymes and receptors, making it a promising candidate for therapeutic applications. Recent studies have explored its synthesis, physicochemical properties, and biological activities.

One of the primary research focuses has been on the synthesis and optimization of 4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. These advancements are critical for ensuring the compound's suitability for further pharmacological evaluations.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester exhibits moderate inhibitory effects on certain kinases involved in inflammatory pathways. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound showed selective inhibition of p38 MAP kinase, a key player in cytokine production and inflammatory responses. These findings suggest potential applications in developing anti-inflammatory agents, although further in vivo studies are warranted to validate these effects.

Another area of investigation has been the compound's pharmacokinetic properties. Research published in Drug Metabolism and Disposition (2023) explored the metabolic stability and bioavailability of 4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester. The study utilized liver microsomes and plasma protein binding assays to assess its metabolic fate. Results indicated that the compound has moderate metabolic stability but may require structural modifications to enhance its oral bioavailability. These insights are invaluable for guiding future drug development efforts.

Beyond its direct biological effects, 4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester has also been investigated as a building block for more complex molecules. A recent study in ACS Medicinal Chemistry Letters (2024) highlighted its use in the synthesis of hybrid compounds targeting dual mechanisms of action. For instance, researchers conjugated the compound with known pharmacophores to create novel entities with enhanced therapeutic profiles. This approach underscores the versatility of 4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester in medicinal chemistry.

In conclusion, the compound 4-(3,5-dimethyl-1-piperazinyl)-Benzoic acid methyl ester (CAS: 1035271-00-1) represents a promising scaffold in chemical biology and pharmaceutical research. Recent advancements in its synthesis, biological evaluation, and application as a building block highlight its potential for drug discovery. However, further studies are needed to fully elucidate its mechanisms of action, optimize its pharmacokinetic properties, and explore its therapeutic potential in disease models. This briefing serves as a foundation for researchers interested in leveraging this compound for future investigations.

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